3-[1-(Ethylamino)ethyl]phenol hydrobromide
Overview
Description
3-[1-(Ethylamino)ethyl]phenol hydrobromide (3-EAPB) is a hydrobromide salt of 3-[1-(Ethylamino)ethyl]phenol, which is a synthetic organic compound used in a variety of scientific research applications. This compound was first synthesized in the late 1950s, and it has since been used in a wide range of studies, from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
Antioxidant Activities
Structure-antioxidant activity relationship
The study by Jinxiang Chen et al. (2020) explored the antioxidant activities of phenolic acids, investigating the influence of methoxyl (-OCH₃) and phenolic hydroxyl (-OH) groups on their antioxidant capabilities. This research is relevant due to the structural similarity of phenolic compounds to the query chemical, providing insights into how functional groups affect antioxidant activities. The study utilized DPPH and FRAP assays alongside theoretical calculations to elucidate the mechanisms behind the antioxidant activities of phenolic acids, suggesting that substituents on the benzene ring significantly impact these activities Chen et al., 2020.
Chemical Synthesis and Reactivity
Synthesis of tetrahydropyridines
Xue-Feng Zhu et al. (2003) reported on the synthesis of tetrahydropyridines via [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines. The process highlights the versatility of ethyl-based compounds in facilitating chemical reactions, relevant for understanding the reactivity of ethylaminoethyl groups in synthetic chemistry Zhu et al., 2003.
Novel Chemical Reactions
Chloroacetylated β-enamino compounds
The work by Mara E. F. Braibante et al. (2002) delves into the synthesis and reactivity of chloroacetylated β-enamino compounds, which is pertinent due to the structural and functional relevance to the ethylaminoethyl group. This research sheds light on the potential for creating polyfunctionalized heterocyclic compounds, demonstrating the diverse reactivity of chloroacetylated intermediates in the formation of complex chemical structures Braibante et al., 2002.
Pharmaceutical and Biomedical Applications
Intracellular delivery by ethosomal carriers
E. Touitou et al. (2001) explored the efficiency of ethosomes, phospholipid vesicular carriers containing ethanol, for the transcellular delivery of molecules into 3T3 fibroblasts. This study is relevant for understanding the potential biomedical applications of ethylaminoethyl-containing compounds in drug delivery systems, emphasizing the role of ethanolic solutions in enhancing cellular penetration of therapeutic agents Touitou et al., 2001.
properties
IUPAC Name |
3-[1-(ethylamino)ethyl]phenol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.BrH/c1-3-11-8(2)9-5-4-6-10(12)7-9;/h4-8,11-12H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLACKHUCKKTFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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